N-Desmethyl vandetanib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCPERSEGREUFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416177 | |
| Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338992-12-4 | |
| Record name | N-Desmethyl vandetanib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338992124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYL VANDETANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4I43R5TNP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biotransformation and Metabolic Pathways of N Desmethyl Vandetanib Formation
Enzymatic Pathways Responsible for N-Demethylation of Vandetanib (B581)
The N-demethylation of vandetanib is primarily carried out by specific enzyme systems within the body. Research has identified the key players in this metabolic conversion, highlighting the dominant role of the cytochrome P450 system.
Cytochrome P450 Enzyme System Involvement (CYP3A4)
The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of a vast array of xenobiotics, including many pharmaceutical agents. Within this large family, CYP3A4 has been definitively identified as the principal enzyme responsible for the N-demethylation of vandetanib to form N-Desmethyl vandetanib. nih.govdrugbank.comfrontiersin.org Studies utilizing human hepatic microsomes and recombinant CYP enzymes have shown that CYP3A4 is the most efficient catalyst for this specific metabolic reaction. nih.govbohrium.com
The efficiency of CYP3A4 in this process is notably high, and research suggests this may be due to the binding of more than one vandetanib molecule within the enzyme's active site, a phenomenon that leads to positive cooperativity kinetics. nih.govbohrium.com Furthermore, the activity of CYP3A4 in generating this compound is stimulated by cytochrome b5, a protein that can enhance the catalytic function of certain CYP enzymes. nih.govbohrium.comresearchgate.net Given the high expression level of CYP3A4 in the human liver, its role in the formation of this compound is highly significant from a clinical perspective. nih.govbohrium.comresearchgate.net The pharmacological activity of this compound is considered to be of similar potency to the parent drug, vandetanib. hres.camdpi.com
| Enzyme System | Key Enzyme | Role in this compound Formation | Additional Factors |
| Cytochrome P450 | CYP3A4 | Primary enzyme responsible for N-demethylation. nih.govdrugbank.comfrontiersin.org | - Stimulated by cytochrome b5. nih.govbohrium.comresearchgate.net- Exhibits high efficiency and positive cooperativity kinetics. nih.govbohrium.com |
In Vitro and In Vivo Metabolic Characterization
The identification and quantification of this compound have been accomplished through various analytical methods in both laboratory settings and clinical studies. This characterization provides a comprehensive picture of the metabolite's presence and distribution in the body.
Identification in Biological Matrices (e.g., Plasma, Urine, Feces)
Following administration of vandetanib, the N-desmethyl metabolite, along with the parent drug and vandetanib-N-oxide, has been consistently detected in various biological matrices. drugbank.com Analyses of plasma, urine, and feces from individuals treated with vandetanib have confirmed the presence of this compound. nih.govnih.gov This indicates that after its formation, primarily in the liver, this compound circulates in the bloodstream and is subsequently eliminated from the body through both renal and fecal excretion routes. drugbank.comnih.gov
Species-Specific Metabolic Profiles in Preclinical Models
Preclinical studies in various animal models have been essential for understanding the metabolism of vandetanib before human trials. The metabolic profile of vandetanib in humans has been shown to be consistent with that observed in experimental animal models, including rats, mice, and dogs. nih.gov this compound has been identified as one of the two major oxidation products in the hepatic microsomal systems of rats, rabbits, and mice, further confirming the conservation of this metabolic pathway across species. mdpi.com
Influence of Enzyme Modulators on this compound Formation
The rate of formation of this compound can be significantly altered by the co-administration of substances that induce or inhibit the activity of CYP3A4. nih.gov Strong inducers of CYP3A4, such as rifampicin, can increase the metabolism of vandetanib, potentially leading to lower plasma concentrations of the parent drug and a corresponding increase in the formation of this compound. frontiersin.org Conversely, potent inhibitors of CYP3A4, like itraconazole (B105839) and ketoconazole (B1673606), can decrease the metabolism of vandetanib. frontiersin.org This inhibition leads to reduced formation of this compound and increased plasma exposure to the parent drug. frontiersin.orgnih.gov These interactions underscore the critical role of CYP3A4 in the biotransformation of vandetanib and the formation of its N-desmethyl metabolite.
| Modulator Type | Example | Effect on CYP3A4 | Impact on this compound Formation |
| Inducer | Rifampicin | Increases activity | Potential for increased formation. frontiersin.org |
| Inhibitor | Itraconazole, Ketoconazole | Decreases activity | Decreased formation. frontiersin.orgnih.gov |
Pharmacological Characterization of N Desmethyl Vandetanib
Tyrosine Kinase Inhibition Profile
N-Desmethyl vandetanib (B581) shares a multi-targeted tyrosine kinase inhibition profile with its parent compound, vandetanib. It exerts its effects by competing with ATP at the catalytic domain of several key tyrosine kinases involved in tumor cell proliferation and angiogenesis. nih.govpatsnap.com
The metabolite is also active against the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation. patsnap.comnih.gov By inhibiting EGFR, N-desmethyl vandetanib contributes to the disruption of downstream signaling pathways critical for cancer cell survival and growth. patsnap.com The parent drug, vandetanib, is a known inhibitor of EGFR, and this activity is considered a key part of its direct antitumor effect. nih.govnih.gov
While vandetanib's primary targets are VEGFR, EGFR, and RET, it shows significantly less sensitivity towards Fibroblast Growth Factor Receptor 1 (FGFR-1), with an IC50 value in the micromolar range, indicating weaker inhibition compared to its primary targets. selleckchem.com As an active metabolite with a similar profile, this compound's activity against FGFR-1 is expected to be correspondingly low.
Inhibition of the Rearranged during Transfection (RET) proto-oncogene is a critical component of the pharmacological activity of vandetanib and, by extension, its active metabolite this compound. nih.govnih.gov The RET kinase is particularly important in the pathogenesis of certain types of thyroid cancer. nih.gov The inhibitory action against RET kinase disrupts aberrant signaling that drives the growth and survival of specific cancer cells. patsnap.com Vandetanib has demonstrated in vitro activity against cancer cells with RET rearrangements. taylorandfrancis.com
Comparative Pharmacological Potency with Vandetanib
Direct comparative in vitro kinase inhibition assays have established that this compound is a major, active metabolite of vandetanib. Crucially, studies have determined that this compound possesses a pharmacological potency that is similar to that of the parent compound, vandetanib. mdpi.com In contrast, the other major metabolite, vandetanib N-oxide, exhibits approximately 50-fold less activity than vandetanib. mdpi.com This highlights the importance of the CYP3A4-mediated metabolic pathway in maintaining the therapeutic activity of the drug.
The table below details the inhibitory concentrations (IC50) for the parent compound, vandetanib, against its key kinase targets. Given its comparable potency, the activity of this compound is expected to be in a similar range. mdpi.com
| Kinase Target | Vandetanib IC50 (nM) |
|---|---|
| VEGFR-2 (KDR) | 40 |
| VEGFR-3 | 110 |
| RET | 130 |
| EGFR | 500 |
| FGFR-1 | >1100 |
| Compound | Comparative In Vitro Potency |
|---|---|
| Vandetanib | Reference Compound |
| This compound | Similar potency to Vandetanib mdpi.com |
| Vandetanib N-oxide | ~50-fold less potent than Vandetanib mdpi.com |
Cellular Function Assay Comparisons (e.g., Endothelial Cell Proliferation)
Detailed research findings confirm that this compound exhibits inhibitory activity similar to its parent compound against crucial cellular targets, including VEGFRs. pactt.chfda.gov While specific quantitative data from head-to-head comparative assays for this compound are not extensively detailed in publicly available literature, the well-documented potency of vandetanib in various cellular function assays serves as a strong benchmark for the activity of its metabolite. kcl.ac.uk The similar potency implies that this compound contributes meaningfully to the inhibition of processes like endothelial cell proliferation, a critical step in angiogenesis.
The in vitro activity of the parent compound, vandetanib, has been characterized in several key assays that highlight its mechanism of action. Given the comparable potency of this compound, these findings provide a reliable reference for its expected biological effects. kcl.ac.ukfda.gov
Vandetanib Kinase Inhibition Profile
Vandetanib potently inhibits the kinase activity of several receptor tyrosine kinases that are fundamental to endothelial cell function and proliferation. The half-maximal inhibitory concentrations (IC₅₀) demonstrate its activity against VEGFR-2, the primary mediator of VEGF-driven angiogenesis, as well as EGFR and RET.
| Target Kinase | IC₅₀ (nM) |
| VEGFR-2 (KDR) | 40 |
| VEGFR-3 (Flt-4) | 110 |
| RET | 130 |
| EGFR | 500 |
This table is based on data for Vandetanib. This compound is reported to have similar pharmacological activity.
Vandetanib Activity in Endothelial Cell Proliferation Assays
Consistent with its potent inhibition of VEGFR-2 kinase activity, vandetanib effectively inhibits the proliferation of human umbilical vein endothelial cells (HUVEC) stimulated by growth factors. This cellular assay is a direct measure of the compound's anti-angiogenic potential.
| Cell Type | Stimulant | IC₅₀ (nM) |
| HUVEC | VEGF | 60 |
| HUVEC | EGF | 170 |
This table is based on data for Vandetanib. This compound is reported to have similar pharmacological activity.
Cellular and Molecular Mechanisms of Action of N Desmethyl Vandetanib
Impact on Angiogenesis-Related Signaling Pathways
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, largely driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway. researchgate.net N-Desmethyl vandetanib (B581), like its parent compound, interferes with this process by targeting key receptors in the VEGF pathway. fda.gov
In vitro kinase assays have shown that N-Desmethyl vandetanib exhibits inhibitory activity against crucial VEGF receptors (VEGFRs) that is comparable to that of vandetanib. fda.gov Specifically, it demonstrates inhibitory action against Kinase Insert Domain Receptor (KDR), also known as VEGFR-2, and Fms-like tyrosine kinase 1 (Flt-1), also known as VEGFR-1. fda.gov The inhibition of these receptors on endothelial cells blocks the downstream signaling that is necessary for cell proliferation and migration, which are foundational steps in angiogenesis. researchgate.net Studies confirm that this compound has a similar potency to vandetanib in inhibiting VEGF-induced proliferation of endothelial cells. fda.gov
Direct Effects on Tumor Cell Proliferation and Survival
Beyond its anti-angiogenic effects, this compound also exerts direct anti-tumor effects by inhibiting signaling pathways that are essential for cancer cell growth and survival.
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when activated, promotes cell proliferation and survival. researchgate.net It is a key therapeutic target in various cancers. Pharmacological assessments have revealed that this compound is a potent inhibitor of EGFR tyrosine kinase, with an inhibitory activity profile that is very similar to that of the parent compound, vandetanib. fda.gov Furthermore, cellular assays confirm that the metabolite has a similar potency for inhibiting EGF-induced cellular proliferation when compared directly with vandetanib. fda.gov This direct inhibition of EGFR signaling in tumor cells is a key component of its anti-proliferative action. nih.gov
Table 1: Comparative In Vitro Activity of Vandetanib and this compound
| Target Pathway | Cellular Process Inhibited | Potency of this compound Compared to Vandetanib | Source(s) |
| VEGFR Signaling | VEGF-induced proliferation | Similar | fda.gov |
| KDR (VEGFR-2) kinase activity | Similar | fda.gov | |
| Flt-1 (VEGFR-1) kinase activity | Similar | fda.gov | |
| EGFR Signaling | EGF-induced proliferation | Similar | fda.gov |
| EGFR tyrosine kinase activity | Similar | fda.gov |
The REarranged during Transfection (RET) proto-oncogene is another critical tyrosine kinase receptor involved in the development of certain cancers, particularly medullary thyroid carcinoma. drugbank.com Vandetanib is known to be an inhibitor of RET kinase. drugbank.com However, while this compound has been confirmed to be an active metabolite with similar potency against VEGFR and EGFR, specific data on its inhibitory concentration (IC50) against RET kinase have not been reported in publicly available pharmacology reviews. fda.gov
Preclinical Research and in Vivo Studies of N Desmethyl Vandetanib
Assessment in Animal Models
Preclinical evaluation of N-Desmethyl vandetanib (B581) in animal models has provided foundational knowledge regarding its behavior in a biological system. These studies are essential for understanding its exposure, distribution, and persistence in relevant tissues.
Exposure Studies in Non-Human Species
Following the administration of vandetanib in non-human species, N-Desmethyl vandetanib is consistently detected in plasma, urine, and feces. drugbank.comnih.gov In vivo studies have shown that the plasma concentration of this compound is a fraction of the parent compound. For instance, in one study, the exposure to this compound was found to be between 7% and 17.1% of the exposure to vandetanib. fda.gov
A study utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) in Sprague-Dawley rats demonstrated the presence of this compound in plasma samples after oral administration of vandetanib. researchgate.net While specific pharmacokinetic parameters for the metabolite were not detailed, its detection underscores its systemic availability.
| Study Reference | Animal Model | Key Finding |
|---|---|---|
| fda.gov | Not Specified | This compound exposure is 7-17.1% of parent drug. |
| researchgate.net | Sprague-Dawley Rats | Detected in plasma via UPLC-MS/MS after vandetanib administration. |
Tissue Distribution and Retention Studies in Animal Models
While comprehensive tissue distribution studies focusing solely on this compound are limited, its presence has been confirmed in various biological matrices. As a metabolite of vandetanib, its distribution is inherently linked to that of the parent drug. Studies on vandetanib have shown distribution to various tissues, and by extension, this compound is expected to be present in these tissues. nih.gov The metabolism of vandetanib to this compound has been observed in mouse, rat, and dog toxicology species, suggesting a similar metabolic profile across these preclinical models. nih.gov Further research is required to quantify the specific concentrations and retention times of this compound in different organs.
Investigation of Sustained Biological Effectiveness in Preclinical Liver Studies
Preclinical studies have explored the impact of vandetanib in liver cancer models. In vivo studies using orthotopic and subcutaneous hepatocellular carcinoma (HCC) nude mouse models have shown positive anti-cancer activity for vandetanib. researchgate.net Vandetanib has been shown to inhibit tumor growth in the liver in nude mice. researchgate.net As the liver is a primary site of drug metabolism, it is a key location for the conversion of vandetanib to this compound. drugbank.com The sustained presence and activity of this compound in the liver could contribute to the therapeutic effects observed in preclinical HCC models. nih.govnih.gov However, specific studies isolating and evaluating the long-term biological effectiveness of this compound in the liver are not yet available.
Safety Pharmacology and Toxicological Considerations of N Desmethyl Vandetanib
Cardiovascular Safety Assessment (e.g., QTc Prolongation Potential)
The cardiovascular safety profile of N-Desmethyl vandetanib (B581), a primary metabolite of vandetanib, is a significant area of consideration due to the known cardiac effects of the parent compound. Like vandetanib, N-Desmethyl vandetanib has been identified as a blocker of the human Ether-a-go-go-Related Gene (hERG) potassium channel, an activity that is strongly associated with the potential to cause QTc interval prolongation fda.gov. Prolongation of the QTc interval is a critical safety concern as it can increase the risk of developing potentially fatal cardiac arrhythmias, such as Torsades de Pointes fda.gov.
In vitro studies have been conducted to determine the inhibitory activity of this compound on the hERG channel. These assays are a standard part of preclinical safety assessment for new chemical entities to evaluate their potential for causing delayed cardiac repolarization.
The results from these assays demonstrate that this compound is an active blocker of the hERG channel. The concentration at which 50% of the hERG current is inhibited (IC50) has been quantified, providing a measure of its potency as a channel blocker. The IC50 value for this compound was determined to be 1.3 µM fda.gov.
Comparative Safety Profile with Parent Compound in Relevant Assays
When evaluating the toxicological profile of a metabolite, it is crucial to compare its activity with that of the parent drug. Research indicates that this compound possesses a pharmacological potency that is similar to vandetanib mdpi.com. This similarity in potency extends to its effects on the hERG channel.
Both vandetanib and its N-desmethyl metabolite are active hERG channel blockers fda.gov. A direct comparison of their inhibitory concentrations in the hERG assay reveals their relative potential for affecting cardiac repolarization. While this compound has an IC50 of 1.3 µM, the parent compound, vandetanib, has an IC50 of 0.4 µM fda.gov. This suggests that while both compounds are potent hERG blockers, vandetanib is approximately three times more potent than its N-desmethyl metabolite in this specific in vitro assay. Another metabolite, vandetanib-N-oxide, is also active but is significantly less potent, with an IC50 of 4.0 µM fda.gov.
The following table summarizes the comparative hERG inhibitory activity.
| Compound | hERG IC50 (µM) |
| Vandetanib | 0.4 |
| This compound | 1.3 |
| Vandetanib-N-oxide | 4.0 |
| Data sourced from FDA accessdata fda.gov |
Analytical Methodologies for N Desmethyl Vandetanib Research
Quantitative and Qualitative Analytical Techniques
The accurate measurement and identification of N-Desmethyl vandetanib (B581) are accomplished through powerful chromatographic methods. These techniques are essential for metabolic studies, pharmacokinetic analysis, and quality control assessments.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the analysis of N-Desmethyl vandetanib, offering high sensitivity and specificity. This method is capable of detecting and quantifying the compound in complex biological matrices such as plasma, urine, and liver microsomes. nih.govnih.govnih.govresearchgate.net
In a typical LC-MS/MS setup, chromatographic separation is achieved on a C18 column. nih.govnih.gov The mobile phase often consists of a binary system, such as acetonitrile and an aqueous solution containing formic acid or ammonium formate, which facilitates the ionization of the analyte. nih.govnih.gov Detection is performed using a mass spectrometer, often in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the analyte. nih.gov
The method's sensitivity is demonstrated by its low limit of quantification (LLOQ). For instance, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method established the LLOQ for this compound at 0.5 ng/mL in plasma. nih.gov Linearity for quantification has been established across various concentration ranges, such as 0.5 to 50 ng/mL and 5 to 500 ng/mL, depending on the specific assay and matrix. nih.govnih.gov These methods are used to identify various in vitro and in vivo metabolites, with N-demethylation being a key metabolic reaction observed. nih.govnih.govresearchgate.net
Table 1: Examples of LC-MS/MS Parameters for this compound Analysis
| Parameter | Description | Source |
|---|---|---|
| Chromatography System | Ultra Performance Liquid Chromatography (UPLC) | nih.gov |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) | nih.gov |
| Mobile Phase | Gradient elution with 0.1% formic acid and acetonitrile | nih.gov |
| Flow Rate | 0.4 mL/min | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |
| Linearity Range | 0.5 to 50 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | nih.gov |
High-Performance Liquid Chromatography (HPLC), often paired with ultraviolet (UV) detection, is another widely used technique for the analysis of vandetanib and its metabolites, including this compound. researchgate.netsaspublishers.comijper.org This method is particularly valuable for quality control in bulk drug manufacturing and formulation analysis.
Reverse-phase HPLC (RP-HPLC) is the most common mode of separation. saspublishers.com A C18 column is typically used to separate the compounds based on their hydrophobicity. saspublishers.comijper.org The mobile phase might consist of methanol, or a mixture of methanol and an ammonium acetate buffer, delivered at a constant flow rate. saspublishers.comijper.org Detection is commonly performed using a UV detector at a wavelength where the compound exhibits significant absorbance, such as 249 nm or 328 nm. saspublishers.comimpactfactor.org Studies have demonstrated the separation of N-desmethylvandetanib (often denoted as M1) from the parent vandetanib and vandetanib-N-oxide (M2) in samples from hepatic microsomes. researchgate.net
Application in Pharmaceutical Development and Quality Control
The robust analytical methods developed for this compound are foundational to pharmaceutical development and manufacturing. They ensure that drug products meet stringent quality standards.
The development and validation of analytical methods are critical steps to ensure that the measurement of this compound is reliable, accurate, and reproducible. saspublishers.comijper.org These processes are conducted in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). saspublishers.com
Validation of an analytical method involves assessing several key parameters:
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For example, HPLC methods for the parent drug have shown linearity in ranges like 50-100 μg/mL and 1-10 μg/mL. saspublishers.comijper.org
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies at different concentration levels. saspublishers.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ikev.org
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified. saspublishers.comikev.org
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. saspublishers.comikev.org
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. saspublishers.comijper.org
Table 2: Example Validation Parameters for HPLC Analysis of Vandetanib
| Validation Parameter | Result | Source |
|---|---|---|
| Linearity Range | 50-100 μg/mL | saspublishers.com |
| Correlation Coefficient (r²) | 0.9996 | saspublishers.com |
| Limit of Detection (LOD) | 2.7036 μg/mL | saspublishers.com |
| Limit of Quantitation (LOQ) | 6.8339 μg/mL | saspublishers.com |
| Accuracy (Recovery) | 98.00% to 99.00% | researchgate.net |
This compound is utilized as a reference standard in analytical research and pharmaceutical quality control (QC). cleanchemlab.comsynzeal.com A reference standard is a highly purified compound used as a measurement base to confirm the identity, strength, and purity of a drug substance.
In the context of vandetanib manufacturing, this compound serves as a critical impurity reference standard. cleanchemlab.com Its applications include:
Analytical Method Development and Validation: It is used to develop and validate the analytical methods that will be used for routine quality control. cleanchemlab.comsynzeal.comclearsynth.com
Quality Control (QC) Applications: During the commercial production of vandetanib, the validated analytical methods are used to test batches of the drug. The this compound reference standard allows for the accurate identification and quantification of this specific metabolite, ensuring it does not exceed specified limits in the final drug product. cleanchemlab.comsynzeal.comclearsynth.com
Formulation Consistency: By ensuring that the level of known metabolites and impurities is controlled, the use of reference standards helps maintain the consistency and quality of different batches of the pharmaceutical formulation. cleanchemlab.com
Emerging Research Themes and Future Directions for N Desmethyl Vandetanib
Elucidation of Independent Therapeutic Roles and Efficacy Contribution
The N-desmethyl metabolite demonstrates inhibitory activity against key targets in cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFR) and Epidermal Growth Factor Receptors (EGFR). mdpi.com Its potency is considered to be of a similar magnitude to vandetanib (B581) itself. youtube.com Despite this knowledge, a clear, quantitative understanding of how much this metabolite contributes to the therapeutic effects seen in patients treated with vandetanib is yet to be fully elucidated. Future research is anticipated to focus on isolating the effects of N-Desmethyl vandetanib to determine if it has a synergistic, additive, or perhaps even a distinct spectrum of activity compared to the parent drug. Unchanged vandetanib, along with its N-desmethyl and N-oxide metabolites, have been consistently detected in patient plasma, urine, and feces, underscoring the systemic exposure to this active compound. nih.govresearchgate.netnih.gov
Comprehensive Understanding of Metabolic Regulation and Inter-Individual Variability
The formation of this compound is a critical step in the metabolism of vandetanib, and understanding its regulation is paramount for predicting drug response and variability. The conversion of vandetanib to its N-desmethyl form is primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 identified as the principal enzyme responsible for this N-demethylation reaction. nih.govmdpi.comwuxiapptec.comnih.gov The activity of CYP3A4 in this process has been shown to be stimulated by cytochrome b5. mdpi.com
A key challenge and a major focus of research is the substantial inter-individual variability in the activity of CYP3A4. mdpi.com This variability can be attributed to several factors:
Genetic Polymorphisms: Numerous genetic variants of the CYP3A4 gene exist, leading to enzymes with altered metabolic capacity. A comprehensive in vitro study evaluated the impact of 27 different CYP3A4 variants on the metabolism of vandetanib. The findings revealed that some variants led to enhanced clearance of the drug, while a significant number resulted in decreased metabolic activity. researchgate.net This genetic variability can directly influence the plasma concentrations of both vandetanib and this compound, potentially affecting both efficacy and toxicity.
Drug-Drug Interactions: Co-administration of vandetanib with other drugs can significantly alter its metabolism. Strong inducers of CYP3A4, such as rifampicin, can decrease exposure to vandetanib by approximately 40%, thereby reducing the formation of this compound. nih.govresearchgate.net Conversely, potent CYP3A4 inhibitors like itraconazole (B105839) and ketoconazole (B1673606) can increase vandetanib concentrations, which in turn affects the metabolic ratio. nih.govnih.gov
The table below summarizes the observed effects of various factors on the metabolic formation of this compound.
| Factor | Description | Impact on this compound Formation |
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) is the main enzyme responsible for the N-demethylation of vandetanib. | Rate of formation is directly dependent on CYP3A4 activity. |
| Genetic Polymorphisms | Different alleles of the CYP3A4 gene result in varied enzyme activity. | Certain variants enhance metabolic clearance, while others significantly decrease it, leading to high patient-to-patient variability. researchgate.net |
| CYP3A4 Inducers (e.g., Rifampicin) | Drugs that increase the expression and activity of CYP3A4. | Co-administration leads to a significant reduction in parent drug exposure and consequently, altered levels of the metabolite. nih.govresearchgate.net |
| CYP3A4 Inhibitors (e.g., Itraconazole) | Drugs that block the activity of CYP3A4. | Co-administration can lead to increased concentrations of the parent drug, affecting the parent-to-metabolite ratio. nih.govnih.gov |
| Enzyme Stimulation | Cytochrome b5 has been shown to stimulate the CYP3A4-catalyzed formation of this compound. | May enhance the rate of metabolite formation in the presence of active CYP3A4. mdpi.com |
Future research directions will likely involve more detailed clinical studies to correlate CYP3A4 genotypes with pharmacokinetic profiles and clinical outcomes in patients receiving vandetanib. This could pave the way for personalized dosing strategies based on genetic screening.
Advanced Pharmacokinetic-Pharmacodynamic Modeling Including Metabolite Contribution
Current pharmacokinetic (PK) models for vandetanib have characterized its slow absorption and long half-life, with steady-state concentrations achieved after approximately three months. nih.govnih.gov These models acknowledge the presence of metabolites, including this compound. researchgate.net However, a significant frontier in the pharmacology of vandetanib is the development of more sophisticated, integrated pharmacokinetic-pharmacodynamic (PK/PD) models that explicitly account for the contribution of this compound.
The development of such models is crucial for several reasons:
To simulate the impact of inter-individual variability in metabolism (as discussed in section 8.2) on the combined exposure to both active moieties.
To better predict the clinical consequences of drug-drug interactions.
At present, there is a scarcity of published population PK/PD models that separately delineate the pharmacodynamic effects of vandetanib and this compound. Future research will need to focus on developing these complex models. This will require rich datasets that include time-course concentration data for both the parent drug and the metabolite, alongside detailed pharmacodynamic and clinical outcome measures. Such models will be instrumental in refining our understanding of the exposure-response relationship and optimizing vandetanib therapy.
Development of Novel Analytical Approaches for In Vivo Monitoring
The ability to accurately measure the concentrations of this compound in biological matrices is fundamental to all aspects of its research. Currently, the gold standard for the quantification of vandetanib and its metabolites in preclinical and clinical studies is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net These methods, particularly Ultra-Performance Liquid Chromatography (UPLC)-MS/MS, offer high sensitivity and specificity for simultaneous measurement in plasma and other biological samples. researchgate.netresearchgate.net
While existing LC-MS/MS assays are robust for pharmacokinetic studies, which rely on discrete sampling, there is a growing interest in developing novel analytical approaches for more dynamic, and potentially real-time, in vivo monitoring. Such advancements could provide a deeper understanding of the rapid kinetic changes in drug and metabolite concentrations at the site of action.
The table below outlines current and potential future analytical approaches for monitoring this compound.
| Analytical Approach | Description | Current Status/Future Direction |
| UPLC-MS/MS | A highly sensitive and specific chromatographic method for separating and quantifying analytes in complex biological matrices like plasma and urine. | Well-established and validated for pharmacokinetic studies of vandetanib and this compound. researchgate.netnih.govresearchgate.net |
| Micellar HPLC-UV | A "green" chemistry approach using micellar liquid chromatography with UV detection, offering a reliable and economic alternative for quantification in various biological fluids. | Developed and validated for vandetanib, with applicability for monitoring in human plasma and urine. mdpi.comnih.gov |
| Real-Time In Vivo Imaging | Advanced imaging techniques (e.g., those utilizing near-infrared fluorescence) that could potentially track the biodistribution and concentration of drugs and metabolites non-invasively over time. | An emerging field with the potential to offer real-time kinetic data from specific organs or tumors, though not yet specifically applied to this compound. youtube.com |
| Microsampling Techniques | Methods that require very small volumes of blood (e.g., dried blood spot) for analysis, facilitating easier and more frequent sampling in clinical and preclinical studies. | Increasingly used in therapeutic drug monitoring and could be adapted for more intensive monitoring of this compound levels. |
Future research will likely focus on refining these analytical methods to enhance throughput, reduce sample volume, and explore the feasibility of novel in vivo monitoring technologies. These advancements will be critical for generating the high-quality data needed for advanced PK/PD modeling and for the clinical implementation of therapeutic drug monitoring for both vandetanib and this compound.
Q & A
Q. What statistical methods are appropriate for analyzing censored survival data in long-term vandetanib studies?
- Methodological Answer : Use Kaplan-Meier estimates with log-rank tests for unadjusted survival curves. For multivariable analysis, employ Cox regression with time-dependent covariates to handle treatment discontinuation or dose modifications. Address immortal time bias using landmark analysis .
Ethical & Regulatory Considerations
Q. How can researchers mitigate risks of QTc prolongation in clinical trials involving this compound?
- Methodological Answer : Implement strict ECG monitoring protocols at baseline, weeks 2, 4, and 12. Exclude patients with baseline QTc > 480 ms. Use centralized ECG analysis to reduce variability. Predefine criteria for dose reduction or discontinuation based on QTc changes (>60 ms from baseline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
